N-[1-(4-Fluorophenyl)propyl]cyclopropanamine

Epigenetics Cancer Research LSD1 Inhibition

Sourcing structurally precise phenylcyclopropylamines for epigenetic or CNS target screening often leads to ambiguous analog interchanges. This compound eliminates that risk through a defined N-[1-(4-fluorophenyl)propyl]cyclopropanamine scaffold. - Enables accurate SAR mapping against MAO-A, MAO-B, and LSD1 without the confounding bioactivity shifts caused by single-atom substitutions. - Serves as a direct reference standard for patent-grounded LSD1 inhibitor optimization and selectivity profiling versus related flavin-dependent oxidases. - Supports synthetic methodology development for strained N-cyclopropyl amine systems with guaranteed batch-to-batch consistency.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13274276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-Fluorophenyl)propyl]cyclopropanamine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)NC2CC2
InChIInChI=1S/C12H16FN/c1-2-12(14-11-7-8-11)9-3-5-10(13)6-4-9/h3-6,11-12,14H,2,7-8H2,1H3
InChIKeyWGOJCVHVOBAZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Fluorophenyl)propyl]cyclopropanamine: Chemical Profile & Sourcing


N-[1-(4-Fluorophenyl)propyl]cyclopropanamine (CAS 926198-25-6) is a fluorinated phenylcyclopropylamine derivative . It is a secondary amine featuring a cyclopropyl group and a para-fluorophenyl substituent, with a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol . This compound is primarily offered for research and development purposes by chemical suppliers .

SAR Probe Fluorinated phenylcyclopropylamine scaffold for CNS target SAR exploration
Epigenetic Tool Patent-class LSD1 inhibitor context supports epigenetic target screening
Synthetic Building Block Strained cyclopropane amine for C–H amination and methodology development

N-[1-(4-Fluorophenyl)propyl]cyclopropanamine: Structural Specificity


In the context of fluorinated phenylcyclopropylamines, small structural modifications can significantly alter pharmacological profiles. The specific substitution pattern on the aromatic ring [1] and the stereochemistry of the cyclopropane ring [2] are well-established drivers of inhibitor potency and selectivity against targets like Monoamine Oxidases (MAOs) [1][2] and Lysine-Specific Demethylase 1 (LSD1) [3]. Therefore, even closely related analogs cannot be considered interchangeable for research applications, as even a single atomic substitution can lead to substantial, and often unpredictable, differences in biological activity.

Aryl substitution pattern shifts MAO isoform selectivity; even single-atom modifications may alter target engagement.

Cyclopropane stereochemistry influences inhibitor potency; racemic or diastereomeric mixtures may not match chiral analog profiles.

Class-level SAR does not guarantee compound-specific activity; empirical validation is required for LSD1 or MAO studies.

N-[1-(4-Fluorophenyl)propyl]cyclopropanamine: Selectivity Profile


LSD1 Inhibition Potential

While direct quantitative data for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is absent from the open literature, its inclusion within the broad patent class of fluorinated cyclopropylamines as LSD1 inhibitors is established [1]. In contrast, a close structural analog, trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine, exhibits an IC50 of 25,000 nM against LSD1, which is 10-fold weaker than its MAO-A inhibitory activity (IC50 = 3,600 nM) [2]. This quantitative difference in a structurally similar compound illustrates the significant impact of specific substituents on target selectivity, a principle that must be experimentally verified for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine.

LSD1 Activity Context
Class-level inference
Analog exhibits weak LSD1 inhibition (IC50 25,000 nM), 7-fold weaker than its MAO-A activity (IC50 3,600 nM)

Supports SAR review, not compound-specific validation

Experimental data for this compound required

Epigenetics Cancer Research LSD1 Inhibition

MAO Inhibition Potential

Quantitative data for the target compound against MAO enzymes is unavailable. However, the class of fluorinated phenylcyclopropylamines is extensively documented as MAO inhibitors. A structurally related analog, trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine, demonstrates a measurable preference for MAO-A (IC50 = 3,600 nM) over MAO-B (IC50 = 4,900 nM) [1]. This established structure-activity relationship (SAR) for the class [2][3] suggests that N-[1-(4-Fluorophenyl)propyl]cyclopropanamine may also interact with MAOs, but its exact affinity and selectivity profile cannot be predicted and requires empirical determination.

MAO Activity Context
Class-level inference
Analog shows slight MAO-A preference (IC50 3,600 nM) over MAO-B (IC50 4,900 nM), 1.36-fold selectivity

Supports MAO SAR context, cannot predict compound’s selectivity

Empirical determination necessary

Neuroscience Monoamine Oxidase Enzyme Inhibition

N-[1-(4-Fluorophenyl)propyl]cyclopropanamine Research Applications


SAR Studies in CNS Drug Discovery

This compound serves as a critical tool for exploring the SAR of fluorinated phenylcyclopropylamines. Its unique substitution pattern makes it invaluable for mapping how specific modifications impact interactions with neurological targets like MAO-A and MAO-B. Researchers can directly compare its activity profile to other analogs, such as trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine, to refine pharmacophore models and guide lead optimization for CNS disorders. [1][2]

LSD1 Chemical Probe in Epigenetics & Oncology

The inclusion of this compound in patents as a potential LSD1 inhibitor positions it as a valuable starting point for epigenetic research. Scientists investigating the role of histone demethylation in cancer can use this compound to explore the chemical space around LSD1 inhibition. It can be used in in vitro assays to evaluate its effect on LSD1 activity and compare its selectivity profile against other epigenetic erasers, informing the development of novel anti-cancer therapeutics. [3]

Enzyme Selectivity & Mechanism Studies

Given the documented sensitivity of enzyme inhibition to structural changes within this chemical class, N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is an excellent candidate for detailed mechanism-of-action studies. Researchers can use it to investigate the structural basis of inhibitor selectivity between related flavin-dependent oxidases (e.g., MAO-A vs. MAO-B or MAO vs. LSD1). These studies can provide fundamental insights into enzyme active site architecture and dynamics. [1]

Synthetic Methodology Development

As a relatively complex secondary amine with a strained cyclopropane ring, this compound can serve as a model substrate or product for developing new synthetic methodologies. It is relevant for research focused on novel C–H amination strategies or the synthesis of N-cyclopropyl aniline derivatives, contributing to advancements in organic chemistry. [4]

Application
Selection Property
Validation Focus
CNS SAR studies
Substitution pattern diversity
MAO isoform selectivity assay
Epigenetics probe development
Patent-class LSD1 context
LSD1 activity and selectivity profiling
Enzyme mechanism studies
Flavin-dependent oxidase comparison
Active-site architecture and selectivity
Synthetic methodology
Strained cyclopropane amine scaffold
C–H amination and derivatization scope
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